2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15688908
InChI: InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+
SMILES:
Molecular Formula: C20H24ClN5O
Molecular Weight: 385.9 g/mol

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide

CAS No.:

Cat. No.: VC15688908

Molecular Formula: C20H24ClN5O

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide -

Specification

Molecular Formula C20H24ClN5O
Molecular Weight 385.9 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide
Standard InChI InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+
Standard InChI Key OJMMFQAUGAEHRY-XQNSMLJCSA-N
Isomeric SMILES C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3
Canonical SMILES CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide is a Schiff base derivative integrating a piperazine core, a 2-chlorobenzyl substituent, and a pyridine-based hydrazide moiety. The IUPAC name reflects its composition:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • 2-Chlorobenzyl group: Attached to the piperazine nitrogen, contributing lipophilicity and electronic effects.

  • Acetohydrazide linker: Connects the piperazine to a pyridinyl ethylidene group, forming a conjugated system that may enhance bioactivity .

The compound’s structure aligns with derivatives explored for antimicrobial and anticancer properties, as seen in studies on analogous piperazine-hydrazide hybrids .

Synthesis and Characterization

Synthetic Pathway

The synthesis likely follows a multi-step protocol, as outlined for related compounds in the thesis by Joshi (2012) :

  • Formation of the piperazine intermediate: 1-(2-Chlorobenzyl)piperazine is synthesized via nucleophilic substitution between piperazine and 2-chlorobenzyl chloride.

  • Acetohydrazide preparation: Ethyl 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetate is condensed with hydrazine hydrate to yield 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetohydrazide.

  • Schiff base formation: Reaction with 3-acetylpyridine in ethanol under acidic conditions (e.g., glacial acetic acid) forms the final product .

Reaction Scheme:

Piperazine intermediate+3-AcetylpyridineEtOH, CH3COOHTarget Compound\text{Piperazine intermediate} + \text{3-Acetylpyridine} \xrightarrow{\text{EtOH, CH}_3\text{COOH}} \text{Target Compound}

Physicochemical Properties

While explicit data for this compound is limited, analogs exhibit:

  • Melting Points: 180–220°C (decomposition common due to hydrazide instability).

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) but poor in water.

Spectroscopic Profiling

Key spectral features inferred from related structures :

  • IR Spectroscopy:

    • ν(C=N)\nu(\text{C=N}): 1600–1620 cm1^{-1} (Schiff base stretch).

    • ν(N-H)\nu(\text{N-H}): 3200–3300 cm1^{-1} (hydrazide NH).

  • 1^1H NMR:

    • Piperazine protons: δ 2.5–3.5 ppm (multiplet, CH2_2 groups).

    • Pyridinyl protons: δ 7.5–8.5 ppm (aromatic H).

    • Hydrazide NH: δ 9.5–10.5 ppm (broad singlet).

Biological Activities and Mechanisms

Anticancer Hypotheses

Schiff bases with piperazine scaffolds exhibit apoptosis-inducing effects via caspase-3 activation. Molecular docking studies on analogs suggest inhibition of tyrosine kinases (e.g., EGFR) .

Comparative Analysis with Analogous Compounds

FeatureTarget CompoundAnalog (N'-(1-phenylethylidene) derivative)
Piperazine Substituent2-Chlorobenzyl2,3-Dichlorophenyl
Hydrazide MoietyPyridinyl ethylidenePhenyl ethylidene
Reported ActivityHypothesized antimicrobialMIC: 25 μg/mL (E. coli)

Future Directions

  • In vitro screening: Prioritize antimicrobial and cytotoxicity assays.

  • Structural optimization: Explore substituents on the pyridine ring for enhanced bioavailability.

  • Mechanistic studies: Investigate interactions with bacterial DNA gyrase or tubulin polymerization.

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